molecular formula C20H20FN3O B5463415 N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide

Cat. No.: B5463415
M. Wt: 337.4 g/mol
InChI Key: XMASRLAYXPAOHM-UHFFFAOYSA-N
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Description

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes in the body. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce oxidative stress and inflammation in the brain, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide in lab experiments is its potential applications in various areas of scientific research. However, one of the limitations of using this compound is its limited availability and high cost, which can make it challenging to conduct large-scale studies.

Future Directions

There are several future directions for the research on N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide. One of the significant areas of research is in the development of new cancer treatments, where this compound has shown promising results. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, and future research could focus on exploring its effectiveness in this area further. Other future directions could include investigating the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and inflammation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for this compound. Further research is necessary to explore the full potential of this compound in various areas of scientific research.

Synthesis Methods

The synthesis of N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide involves the reaction of 2-fluorobenzoic acid with 3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid in the presence of a coupling reagent and a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-2-fluorobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is in the field of cancer treatment, where this compound has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of Alzheimer's disease, where it has shown to have a neuroprotective effect.

Properties

IUPAC Name

N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O/c1-13-7-6-8-16(11-13)12-24-15(3)19(14(2)23-24)22-20(25)17-9-4-5-10-18(17)21/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMASRLAYXPAOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NC(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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